2-(1H-1,2,3-triazol-4-yl)ethan-1-ol hydrochloride
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Overview
Description
2-(1H-1,2,3-triazol-4-yl)ethan-1-ol hydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Mechanism of Action
Target of Action
It is known that triazole derivatives can actively contribute to binding to the active site of enzymes .
Mode of Action
The n1 and n2 nitrogen atoms of the triazole moiety in similar compounds have been shown to actively contribute to binding to the active site of enzymes . This binding can inhibit the enzyme’s activity, leading to various downstream effects.
Biochemical Pathways
Triazole derivatives have been associated with a variety of biological activities, including antimicrobial, anti-inflammatory, antihypertensive, antipyretic, antioxidant, analgesic, antidepressant, anticancer, and antidiabetic activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (11312) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed .
Result of Action
Given the wide range of biological activities associated with triazole derivatives, it is likely that the compound has multiple effects at the molecular and cellular level .
Action Environment
Like all chemical compounds, its stability, efficacy, and action are likely to be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
They can bind to the active sites of these biomolecules, influencing their function and playing a role in various biochemical reactions
Cellular Effects
Other triazole compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Triazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: This reaction is catalyzed by copper and proceeds efficiently in aqueous solutions . The general steps are as follows:
- Preparation of the azide precursor.
- Reaction of the azide with an alkyne in the presence of a copper catalyst.
- Purification of the resulting triazole compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2-(1H-1,2,3-triazol-4-yl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and photostabilizers
Comparison with Similar Compounds
1H-1,2,4-triazole derivatives: These compounds share a similar triazole ring structure but differ in the position of the nitrogen atoms.
Imidazole derivatives: Another class of five-membered heterocycles with two nitrogen atoms.
Uniqueness: 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol hydrochloride is unique due to its specific arrangement of nitrogen atoms in the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .
Properties
IUPAC Name |
2-(2H-triazol-4-yl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O.ClH/c8-2-1-4-3-5-7-6-4;/h3,8H,1-2H2,(H,5,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANZZLYCCNHPLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CCO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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